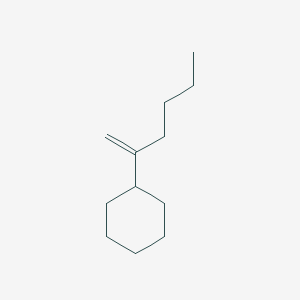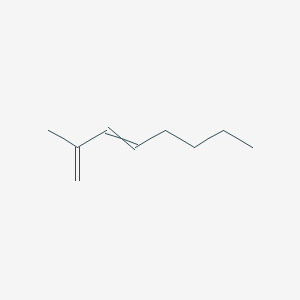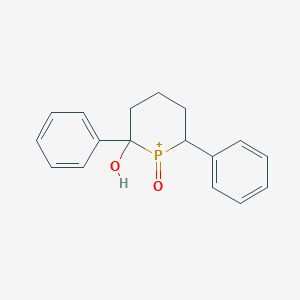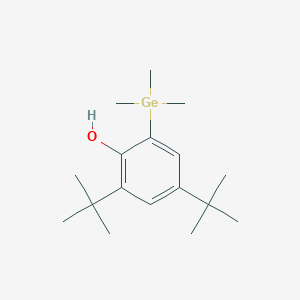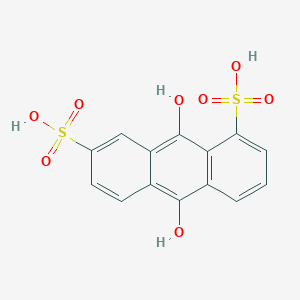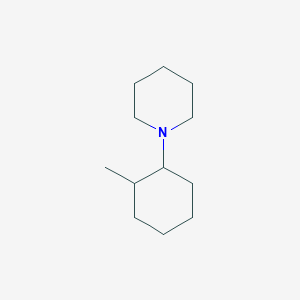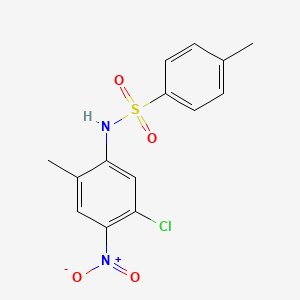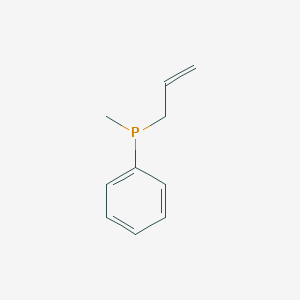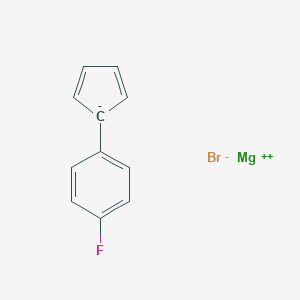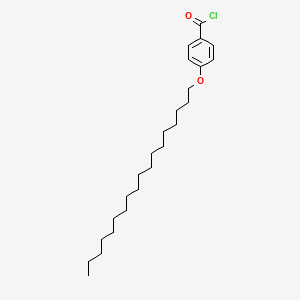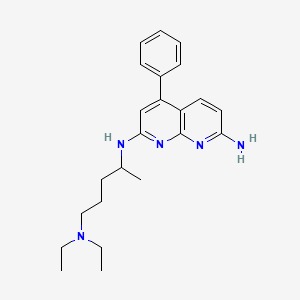
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine is a complex organic compound with a unique structure that includes a naphthyridine core, a phenyl group, and a diethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the phenyl group and the diethylamino substituent. Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may involve catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols
科学的研究の応用
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine has a broad range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 4-Phenyl-1,8-naphthyridine-2,7-diamine
- N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-methyl-1,8-naphthyridine-2,7-diamine
Uniqueness
N(sup 2)-(4-(Diethylamino)-1-methylbutyl)-4-phenyl-1,8-naphthyridine-2,7-diamine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
55242-88-1 |
|---|---|
分子式 |
C23H31N5 |
分子量 |
377.5 g/mol |
IUPAC名 |
2-N-[5-(diethylamino)pentan-2-yl]-4-phenyl-1,8-naphthyridine-2,7-diamine |
InChI |
InChI=1S/C23H31N5/c1-4-28(5-2)15-9-10-17(3)25-22-16-20(18-11-7-6-8-12-18)19-13-14-21(24)26-23(19)27-22/h6-8,11-14,16-17H,4-5,9-10,15H2,1-3H3,(H3,24,25,26,27) |
InChIキー |
ZTOHPQNSUXJFCQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC2=C(C=CC(=N2)N)C(=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


